pKa Differentiation: 1-Oxa-6-aza vs. 2-Oxa-6-aza Regioisomer Basicity
The predicted pKa of the azetidine nitrogen in 1-oxa-6-azaspiro[3.3]heptane oxalate is 9.42 ± 0.20, while the 2-oxa-6-azaspiro[3.3]heptane regioisomer is predicted at 9.73 ± 0.20 . This ~0.3 log unit difference means the 1-oxa-6-aza scaffold is slightly less basic, which can influence protonation state at physiological pH and affect both salt formation efficiency in synthesis and the degree of ionization in biological assays .
| Evidence Dimension | Predicted pKa of azetidine nitrogen |
|---|---|
| Target Compound Data | 9.42 ± 0.20 (predicted; 1-oxa-6-azaspiro[3.3]heptane oxalate) |
| Comparator Or Baseline | 2-Oxa-6-azaspiro[3.3]heptane: 9.73 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ −0.31 (1-oxa is less basic) |
| Conditions | Predicted values from ChemicalBook (ACD/Labs or similar software); no experimental pKa data located |
Why This Matters
A ~0.3 unit pKa shift can alter the protonation equilibrium by approximately a factor of 2 near the pKa, which is sufficient to differentiate solubility, salt formation stoichiometry, and biological assay behavior between regioisomers.
